2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific structural modifications to enhance biological activity, such as antiadenoviral properties. For instance, the introduction of ortho substituents and the presence of a carboxylic acid moiety have been found favorable for enhancing potency, with some flexibility in the N-terminal moiety but a preference for benzamides. The synthesis process often involves variations in substituents to improve potency and reduce cell toxicity, leading to the identification of compounds with significant inhibitory effects on adenovirus replication (Öberg et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds reveals that they can crystallize as centrosymmetric hydrogen-bonded dimers, with supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding. This structural arrangement is crucial for understanding the compound's stability and interaction capabilities (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical transformations of related benzoylamino compounds are diverse, involving reactions with carbocyclic and heterocyclic 1,3-diketones, leading to a variety of substituted products. These reactions highlight the compound's versatility in forming different structural motifs, which could be essential for its potential applications in various fields (Ornik et al., 1990).
Physical Properties Analysis
The physical properties of related compounds, such as polymorphism and crystal structure, are critical for understanding their behavior and stability. Studies on polymorphs of benzoic acid derivatives reveal differences in conformation, polarity, and crystal packing, which can influence their physical state and reactivity (Pal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and the ability to undergo rearrangements, are fundamental aspects of the compound's chemistry. Reactions with N-nucleophiles can lead to various derivatives, indicating the compound's potential as a versatile building block for synthesizing novel molecules with potential biological activities (Strah et al., 1996).
properties
IUPAC Name |
2-[(E)-[[(Z)-2-benzamido-3-(2,5-dimethoxyphenyl)prop-2-enoyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-34-20-12-13-23(35-2)19(14-20)15-22(28-24(30)17-8-4-3-5-9-17)25(31)29-27-16-18-10-6-7-11-21(18)26(32)33/h3-16H,1-2H3,(H,28,30)(H,29,31)(H,32,33)/b22-15-,27-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNSGUQHINQNEM-COMAIODRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=CC=CC=C2C(=O)O)\NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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